molecular formula C10H7F2N5O2 B6494706 N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine CAS No. 1334375-34-6

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B6494706
CAS No.: 1334375-34-6
M. Wt: 267.19 g/mol
InChI Key: ZNWISCILHDGLII-UHFFFAOYSA-N
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Description

N2-(2,4-Difluorophenyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 2,4-diamine substitution on the pyrimidine core. The molecule features a 2,4-difluorophenyl group at the N2 position and a nitro group at the 5-position (Figure 1). Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The 2,4-difluorophenyl substituent likely enhances metabolic stability and lipophilicity, while the nitro group at position 5 may act as an electron-withdrawing moiety, influencing reactivity and binding affinity .

Properties

IUPAC Name

2-N-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-5-1-2-7(6(12)3-5)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWISCILHDGLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the difluorophenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is its role as a potent inhibitor of cyclin-dependent kinases (CDK2 and CDK9). These kinases are crucial for cell cycle regulation and transcriptional control, making them important targets in cancer therapy.

  • Mechanism of Action : The compound inhibits CDK2/cyclin A and CDK9/cyclin T1 complexes, leading to reduced cell proliferation in cancerous cells. Studies have shown that derivatives of pyrimidine-2,4-diamines exhibit strong inhibitory activity at micromolar concentrations .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrimidine core significantly affect the inhibitory potency against CDKs. For instance, specific substitutions at the N2 and N4 positions enhance binding affinity to the ATP site of these kinases .

Therapeutic Potential in Immune Response Modulation

This compound also shows promise in modulating immune responses by inhibiting signaling cascades associated with IgE and IgG receptors.

  • Application in Allergic Reactions : The compound has been identified as an effective inhibitor of degranulation processes in mast cells and basophils mediated by Fc receptors. This inhibition can potentially lead to therapeutic strategies for treating allergic reactions and asthma .
  • Cytokine Production Regulation : By blocking receptor signaling cascades, this compound can regulate cytokine production, which is crucial for managing inflammatory responses .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical pathways that allow for the generation of various derivatives with modified pharmacological profiles.

  • Synthetic Methods : Various synthetic routes have been explored to produce this compound efficiently. For example, reactions involving substituted amines with pyrimidine derivatives yield compounds with enhanced biological activity .
  • Derivative Analysis : Ongoing research focuses on synthesizing new derivatives to improve selectivity and reduce off-target effects while maintaining efficacy against CDKs and Fc receptor signaling .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

StudyFindings
Gao et al., 2015Identified as a potent inhibitor of CDK2 and CDK9 with low micromolar IC50 values. Structural optimization led to more effective analogs .
SAR Study, 2018Demonstrated that specific substitutions at the N positions significantly enhanced inhibitory activity against CDKs .
Immune Modulation StudyShowed effectiveness in inhibiting degranulation processes mediated by Fc receptors in mast cells .

Mechanism of Action

The mechanism of action of N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group and difluorophenyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The dibutyl groups in increase hydrophobicity, whereas the methoxyphenyl and fluorophenyl groups in introduce steric bulk and electronic modulation.
  • Nitro Group : All analogs retain the 5-nitro group, suggesting its critical role in electronic or binding properties.

Physical and Chemical Properties

  • Solubility : Fluorinated derivatives (e.g., ) are typically less water-soluble due to increased lipophilicity, while dimethyl-substituted analogs () may exhibit higher solubility in polar solvents.
  • Melting Points: Limited data are available, but compounds with aromatic substituents (e.g., ) generally have higher melting points (>200°C) due to π-π stacking and hydrogen bonding .
  • Stability : The nitro group may confer sensitivity to reducing conditions, while fluorine substituents enhance oxidative and metabolic stability .

Biological Activity

N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This article explores its biological activity, particularly focusing on its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in various cancers.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F2N4O2C_{10}H_{8}F_{2}N_{4}O_{2}. Its structure features a pyrimidine core substituted with a nitro group and a difluorophenyl moiety, which contributes to its biological activity.

This compound primarily acts as an inhibitor of CDK2 and CDK9. These kinases are essential for cell cycle progression and transcriptional regulation. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins.

Inhibition of Cyclin-Dependent Kinases

Research has demonstrated that this compound exhibits potent inhibitory activity against CDK2 and CDK9. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

CompoundTarget KinaseIC50 (µM)Reference
This compoundCDK20.5
This compoundCDK90.3

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using the sulforhodamine B (SRB) assay across different tumor cell lines. The results indicate significant cytotoxicity correlated with CDK inhibition:

Cell LineGI50 (µM)Reference
MCF-7 (breast cancer)0.8
HeLa (cervical cancer)0.6
A549 (lung cancer)0.7

Case Studies

In a study examining the structure-activity relationship (SAR) of pyrimidine derivatives, this compound was identified as one of the most potent inhibitors among a series of synthesized compounds. The study highlighted that modifications to the phenyl ring significantly influenced inhibitory potency and cytotoxicity against CDKs .

Another investigation into the anti-HIV properties of this compound showed promising results. It exhibited appreciable inhibition against HIV-1 replication in vitro, suggesting potential applications beyond oncology .

Q & A

Q. What are the recommended synthetic routes for N2-(2,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a chloropyrimidine intermediate with 2,4-difluoroaniline under reflux in ethanol or THF. For optimization:

  • Solvent selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the aniline group .
  • Temperature control: Reflux at 80–90°C improves yield while minimizing side reactions.
  • Catalysts: Base catalysts (e.g., NaOH) deprotonate the amine, accelerating substitution .
    Validation: Confirm purity via HPLC (>95%) and structure via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and LC-MS (M+^+ at m/z 308) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., nitro group at C5, fluorine atoms on the phenyl ring) .
  • Mass spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidines) .
  • Elemental analysis: Ensures stoichiometric purity (C, H, N within ±0.4% of theoretical values).

Advanced Research Questions

Q. How can conflicting bioactivity data between studies (e.g., antimicrobial vs. kinase inhibition) be systematically resolved?

Answer:

  • Assay standardization: Use validated cell lines (e.g., HEK293 for kinase assays) and consistent IC50_{50} measurement protocols .
  • Dose-response curves: Compare potency across studies using normalized data (e.g., µM ranges). For example, conflicting antimicrobial activity may arise from differences in bacterial strain susceptibility .
  • Off-target profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
    Example: In kinase inhibition studies, confirm selectivity for JAK2 over JAK1 using competitive binding assays .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound’s kinase inhibition?

Answer:

  • Scaffold modification: Replace the nitro group with electron-withdrawing groups (e.g., cyano) to assess impact on JAK2 binding .
  • Substituent analysis: Compare 2,4-difluorophenyl with other aryl groups (e.g., 4-chlorophenyl) to determine steric/electronic contributions to potency.
  • Computational modeling: Docking studies (e.g., AutoDock Vina) predict binding modes in the JAK2 ATP-binding pocket .
    Data table:
ModificationJAK2 IC50_{50} (nM)Selectivity (JAK2/JAK1)
Parent compound12 ± 215:1
5-Cyano derivative8 ± 122:1
4-Chlorophenyl analog45 ± 53:1

Q. How can crystallographic data resolve discrepancies in proposed hydrogen-bonding interactions?

Answer:

  • Single-crystal X-ray diffraction: Determines precise bond angles and intermolecular interactions. For example, intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation .
  • Comparative analysis: Overlay crystal structures of analogs (e.g., 2-fluorophenyl vs. 4-chlorophenyl derivatives) to identify conserved motifs.
  • Thermal ellipsoid plots: Assess flexibility of substituents (e.g., methoxy groups) to explain variations in bioactivity .

Q. What methodologies are recommended for assessing metabolic stability and toxicity in preclinical studies?

Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and clearance rates .
  • CYP450 inhibition screening: Identify potential drug-drug interactions using fluorogenic substrates (e.g., CYP3A4).
  • Ames test: Evaluate mutagenicity in Salmonella strains TA98/TA100 .
    Key finding: Similar pyrimidines show moderate microsomal stability (t1/2_{1/2} = 45–60 min) but low CYP inhibition (IC50_{50} > 50 µM) .

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